Dabsyl chloride

描述

属性

IUPAC Name |

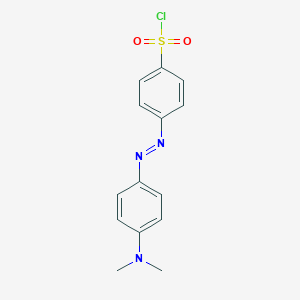

4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c1-18(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)21(15,19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVWTPGLLAELLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801040750 | |

| Record name | Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801040750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56512-49-3 | |

| Record name | Dabsyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56512-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N,N-Dimethylaminoazobenzene-4'-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801040750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[[4-(dimethylamino)phenyl]azo]benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Dabsyl Chloride for Amine Derivatization

For Researchers, Scientists, and Drug Development Professionals

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a highly effective derivatizing agent used extensively in analytical chemistry. Its primary function is not based on a biological or pharmacological mechanism of action, but rather on a robust chemical reaction that covalently labels primary and secondary amines.[1][2] This derivatization imparts a strong chromophore to otherwise difficult-to-detect molecules, such as amino acids, biogenic amines, and peptides, enabling their sensitive quantification by high-performance liquid chromatography (HPLC) with visible light detection.[2][3][4] The stability of the resulting derivatives and the selectivity of detection in the visible spectrum make it a superior choice for complex sample matrices.

Core Mechanism of Action: Nucleophilic Substitution

The mechanism of action of this compound is a nucleophilic substitution reaction. The process occurs under alkaline conditions (pH 8.2-9.5), which are necessary to deprotonate the target primary or secondary amino group (-NH2 or -NHR), transforming it into a more potent nucleophile. This empowered nucleophilic amine then attacks the electron-deficient sulfur atom of the sulfonyl chloride (-SO2Cl) group on the this compound molecule. This attack leads to the displacement of the chloride ion, a good leaving group, and the formation of a highly stable sulfonamide bond between the analyte and the dabsyl moiety.

The resulting dabsylated product is intensely colored due to the azobenzene (B91143) group in its structure. This feature is the key to its analytical utility, as the derivative can be detected spectrophotometrically at wavelengths between 425-465 nm, a region of the visible spectrum with minimal interference from naturally occurring compounds in biological samples.

Data Presentation: Reaction Parameters

The efficiency and reproducibility of the dabsylation reaction are dependent on several key parameters. The following table summarizes the optimized conditions derived from various studies.

| Parameter | Value | Reference |

| Optimal pH | 8.2 - 9.5 | |

| Reaction Temperature | 70 °C | |

| Reaction Time | 15 - 30 minutes | |

| Reagent Solvent | Acetone or Acetonitrile | |

| Detection Wavelength (λmax) | 425 - 465 nm | |

| Target Functional Groups | Primary and Secondary Amines |

Experimental Protocols

This section provides a detailed methodology for a typical pre-column derivatization of amino acids using this compound for subsequent HPLC analysis.

1. Reagent Preparation

-

Dabsyl-Cl Solution: Prepare a this compound solution (e.g., 15 mM) by dissolving the reagent in a suitable solvent such as acetone or acetonitrile. This solution should be prepared fresh and stored protected from light.

-

Reaction Buffer: Prepare a reaction buffer, typically a 100 mM sodium bicarbonate or carbonate buffer, and adjust the pH to the optimal range of 8.2-9.5.

2. Sample Preparation

-

Ensure the sample containing the analytes (e.g., protein hydrolysate, plasma extract) is free of particulates and dissolved in a compatible buffer or 0.1 M HCl.

3. Derivatization Reaction

-

In a microcentrifuge tube, combine the sample, an equal volume of the reaction buffer, and an excess of the Dabsyl-Cl solution.

-

Vortex the mixture thoroughly for approximately 1 minute to ensure complete mixing.

4. Incubation

-

Place the sealed tube in a heating block or water bath set to 70°C.

-

Incubate for 15-30 minutes to allow the derivatization reaction to proceed to completion.

5. Final Preparation and Analysis

-

After incubation, cool the sample to room temperature.

-

Evaporate the solvent, if necessary, under a stream of nitrogen.

-

Reconstitute the dried derivatives in a volume of the initial mobile phase used for HPLC analysis.

-

Filter the final sample through a 0.22 µm syringe filter to remove any particulates before injection into the HPLC system.

-

Analyze the sample using a reverse-phase HPLC system (e.g., C18 column) with detection set in the visible range (approximately 460 nm).

References

Dabsyl Chloride: A Technical Guide to its Chemical Properties, Reactivity, and Application in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride, DABS-Cl) is a prominent derivatizing agent widely employed in analytical chemistry.[1][2] Its primary utility lies in the pre-column derivatization of primary and secondary amino acids, peptides, and other biogenic amines for high-performance liquid chromatography (HPLC) analysis.[1][3][4] The reaction of this compound with an analyte yields a stable, intensely colored dabsyl-derivative that can be sensitively detected in the visible wavelength range, typically around 460 nm. This property offers excellent selectivity, as few naturally occurring compounds absorb light in this region, thus minimizing interference from the sample matrix.

The advantages of using this compound include the high stability of its derivatives (stable for up to a month at room temperature), the simplicity of the derivatization procedure, and the ability to react with both primary and secondary amines, a feature not shared by all derivatizing agents like o-phthalaldehyde (B127526) (OPA). These characteristics have made it a robust and reliable tool for amino acid quantification in diverse fields such as biomedical research, pharmaceutical development, and food science.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its key chemical and physical properties are summarized below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonyl chloride | |

| Synonyms | DABS-Cl, 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride | |

| CAS Number | 56512-49-3 | |

| Molecular Formula | C₁₄H₁₄ClN₃O₂S | |

| Molecular Weight | 323.8 g/mol | |

| Appearance | Solid powder | |

| Melting Point | 185 °C (decomposes) | |

| Solubility | Soluble in acetone (B3395972), acetonitrile (B52724), DMSO | |

| Storage | Dry, dark at -20°C for long-term storage | |

| Max. Absorption (λmax) of Derivatives | 436 - 460 nm |

Chemical Reactivity and Mechanism

The utility of this compound as a derivatizing agent stems from the high reactivity of its sulfonyl chloride (-SO₂Cl) group toward nucleophiles.

Reaction with Amines and Phenols

This compound readily reacts with the nucleophilic nitrogen of primary and secondary amino groups found in amino acids, peptides, and biogenic amines. The reaction also extends to other nucleophilic groups, including the phenolic hydroxyl groups (e.g., in tyrosine) and imidazole (B134444) groups (e.g., in histidine).

The general reaction involves a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride (HCl). As the reaction produces acid, it is conducted in an alkaline buffer to neutralize the HCl and drive the reaction to completion.

Optimized Reaction Conditions

The derivatization reaction, known as dabsylation, is typically performed under specific conditions to ensure efficient and complete derivatization. These conditions have been optimized through various studies to maximize yield and reproducibility.

| Parameter | Optimal Condition | Source(s) |

| pH | 8.2 - 9.5 (using carbonate or borate (B1201080) buffer) | |

| Temperature | 70 °C | |

| Reaction Time | 12 - 30 minutes | |

| Solvent for Dabsyl-Cl | Acetone or Acetonitrile | |

| Reagent | This compound used in excess |

Stability of Dabsyl-Derivatives

A significant advantage of the dabsylation method is the exceptional stability of the resulting dabsyl-amino acid derivatives. They are highly resistant to acid and alkaline hydrolysis. Reports indicate that the derivatized amino acids are stable for at least one month when stored at room temperature, which allows for flexibility in sample processing and analysis, including the use of autosamplers for overnight runs without degradation.

Experimental Protocols

The following sections provide detailed methodologies for amino acid derivatization using this compound and subsequent HPLC analysis.

Protocol for Pre-Column Derivatization

This protocol describes a typical procedure for the derivatization of amino acids in a standard solution or a protein hydrolysate sample.

Reagents:

-

Dabsylation Buffer: Sodium bicarbonate or borate buffer (e.g., 0.1 M, pH 9.0).

-

This compound Reagent: 10-15 mM solution of this compound dissolved in acetone or acetonitrile. Prepare fresh or store in a freezer.

-

Dilution Buffer: A mixture of the mobile phase components, such as acetonitrile and sodium acetate (B1210297) buffer.

-

Sample: Amino acid standard mixture or hydrolyzed protein/peptide sample dissolved in a suitable solvent (e.g., 0.1 M HCl).

Procedure:

-

Sample Preparation: Pipette 20 µL of the amino acid sample or standard into a microcentrifuge tube.

-

Buffering: Add an equal volume (20 µL) of the dabsylation buffer to the tube to adjust the pH.

-

Derivatization: Add 40 µL of the this compound reagent to the mixture. Vortex thoroughly to ensure complete mixing.

-

Incubation: Place the sealed tube in a heating block or water bath set to 70°C for 12-15 minutes. Agitate the sample several times during incubation.

-

Cooling & Dilution: After incubation, cool the tube to room temperature. Add 440 µL of the dilution buffer to stop the reaction and prepare the sample for injection.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before transferring to an HPLC vial.

Caption: this compound derivatization workflow.

Protocol for HPLC Analysis

Dabsylated amino acids are typically separated using reversed-phase HPLC with gradient elution.

| Parameter | Typical Condition | Source(s) |

| HPLC System | Standard HPLC or UHPLC system with UV-Vis detector | |

| Column | Reversed-phase C8 or C18 column (e.g., 4.6 mm ID x 150 mm L, 5 µm) | |

| Mobile Phase A | 20 mM Sodium acetate buffer (pH 6.0) | |

| Mobile Phase B | Acetonitrile | |

| Gradient Elution | A time-based linear or step gradient from a lower to a higher concentration of Mobile Phase B is used to resolve all amino acid derivatives. A typical run separates 17-21 amino acids in under 45 minutes. | |

| Flow Rate | 1.0 - 1.3 mL/min | |

| Detection Wavelength | 460 - 465 nm | |

| Column Temperature | 40 °C |

Application in Scientific Research

While this compound is not directly involved in biological signaling, it is a critical tool for studying pathways where amino acids play a central role. For instance, in neuroscience, amino acids such as glutamate, aspartate, glycine, and GABA function as neurotransmitters. Quantifying their concentration in biological samples is essential for understanding synaptic function and neurological disorders. This compound derivatization followed by HPLC allows for the precise measurement of these neurotransmitters from microdialysis samples or tissue extracts.

Caption: Use of Dabsyl-Cl to quantify amino acid neurotransmitters.

Conclusion

This compound stands as a highly effective and reliable reagent for the pre-column derivatization of amino acids and other primary and secondary amines. Its key strengths—the formation of exceptionally stable and intensely colored derivatives—allow for sensitive and selective quantification by reversed-phase HPLC with UV-Vis detection. The well-established protocols and the robustness of the methodology make it an invaluable tool for researchers in diverse scientific and industrial fields requiring accurate amino acid analysis.

References

Dabsyl Chloride for Fluorescent Labeling of Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of dabsyl chloride as a fluorescent labeling reagent for proteins. This compound (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric and fluorogenic reagent that covalently binds to primary and secondary amino groups in proteins, yielding stable, intensely colored dabsyl-protein conjugates.[1] These labeled proteins can be sensitively detected and quantified, making this compound a valuable tool in proteomics, protein chemistry, and various bioanalytical assays.

Introduction to this compound

This compound reacts with the primary amino groups of N-terminal residues and the side chains of lysine (B10760008) residues, as well as secondary amino groups, to form stable sulfonamide bonds.[1][2] The resulting dabsyl-amino acid derivatives are highly stable and can be detected with high sensitivity in the visible region of the electromagnetic spectrum (around 460 nm), offering excellent selectivity as few naturally occurring biological molecules absorb light in this range.[1][3]

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄ClN₃O₂S | |

| Molecular Weight | 323.80 g/mol | |

| Appearance | Powder | |

| Solubility | Soluble in acetone (B3395972) and dimethylformamide (DMF) | |

| Storage | Store at -20°C, protect from moisture and light. Solutions are unstable and should be prepared fresh. |

Reaction Mechanism and Specificity

This compound's sulfonyl chloride group is highly reactive towards nucleophilic amino groups under alkaline conditions. The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of the amino group attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide linkage.

The primary sites of labeling on a protein are:

-

N-terminal α-amino group: The free amino group at the beginning of the polypeptide chain.

-

ε-amino group of Lysine residues: The primary amine on the side chain of lysine.

-

Secondary amines: Such as the imidazole (B134444) group of histidine and the phenolic hydroxyl group of tyrosine, although the reaction is generally less favorable compared to primary amines.

The workflow for protein labeling with this compound can be visualized as follows:

Experimental Protocols

This section provides a detailed methodology for the fluorescent labeling of proteins using this compound.

Materials and Reagents

-

This compound

-

Protein of interest

-

Reaction Buffer: 0.1 M Sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.5.

-

Organic Solvent: Acetone or acetonitrile (B52724) (anhydrous).

-

Quenching Solution (optional): e.g., 1 M Tris-HCl, pH 8.0

-

Purification system: Dialysis tubing (with appropriate molecular weight cutoff), size-exclusion chromatography (SEC) column, or centrifugal filtration devices.

-

Spectrophotometer or plate reader

-

Mass spectrometer (for detailed characterization)

Preparation of Solutions

-

Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. The buffer should not contain primary or secondary amines (e.g., Tris or glycine).

-

This compound Stock Solution: Prepare a fresh solution of this compound in acetone or acetonitrile at a concentration of 1-5 mg/mL. Due to its instability in aqueous solutions and even in some organic solvents like DMSO, it is crucial to prepare this solution immediately before use.

Labeling Reaction

-

Molar Ratio: Determine the desired molar excess of this compound to the protein. A 10- to 100-fold molar excess is a common starting point, but this should be optimized for each specific protein and application.

-

Reaction Initiation: While vortexing the protein solution, slowly add the calculated volume of the this compound stock solution. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 20% (v/v) to minimize protein denaturation.

-

Incubation: Incubate the reaction mixture at an elevated temperature, for instance, at 70°C for 15-30 minutes. Optimal temperature and incubation time may vary depending on the protein and should be empirically determined.

-

Reaction Termination (Optional): The reaction can be stopped by adding a quenching solution containing a high concentration of primary amines, such as Tris buffer, to consume the excess this compound.

The logical flow of the labeling procedure is outlined below:

Purification of the Labeled Protein

It is critical to remove the unreacted this compound and its hydrolysis by-product (dabsyl sulfonic acid) from the labeled protein. Common purification methods include:

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes.

-

Size-Exclusion Chromatography (SEC): Separate the larger labeled protein from the smaller unreacted dye molecules.

-

Centrifugal Filtration: Use devices with a molecular weight cutoff that retains the protein while allowing the small molecules to pass through.

Characterization of the Dabsyl-Labeled Protein

3.5.1. Degree of Labeling (DOL)

The DOL, or the average number of dabsyl molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified dabsyl-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dabsyl group (around 460 nm, A₄₆₀).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dabsyl group at 280 nm.

-

Protein Concentration (M) = [A₂₈₀ - (A₄₆₀ × CF)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm, and CF is the correction factor (A₂₈₀ / A₄₆₀ of the dabsyl group).

-

-

Calculate the concentration of the dabsyl moiety:

-

Dabsyl Concentration (M) = A₄₆₀ / ε_dabsyl

-

Where ε_dabsyl is the molar extinction coefficient of this compound at its absorbance maximum.

-

-

Calculate the DOL:

-

DOL = Dabsyl Concentration / Protein Concentration

-

Spectral Properties for DOL Calculation:

| Parameter | Wavelength/Value | Reference |

| Absorbance Maximum (λ_max) | ~460 nm | |

| Molar Extinction Coefficient (ε) | Varies by derivative and solvent |

3.5.2. Mass Spectrometry

Mass spectrometry (MS) can be used to determine the exact number of dabsyl groups attached to the protein and to identify the specific labeled residues. The mass of each dabsyl modification adds to the total mass of the protein.

Applications in Research and Drug Development

This compound-labeled proteins have a wide range of applications, including:

-

Protein Quantification: The intense color of the dabsyl group allows for accurate protein quantification in various assays.

-

HPLC Analysis: Dabsylated proteins and peptides can be readily detected by UV-Vis detectors in HPLC systems.

-

Fluorescence Resonance Energy Transfer (FRET): The spectral properties of the dabsyl group may be suitable for FRET-based assays to study protein-protein interactions or conformational changes.

-

Protein Sequencing: Historically, related compounds like dansyl chloride have been used for N-terminal amino acid analysis.

Advantages and Disadvantages of this compound Labeling

Advantages:

-

High Stability: The resulting dabsyl-amino acid derivatives are very stable.

-

Visible Range Detection: Detection in the visible spectrum minimizes interference from other biomolecules.

-

Good Reproducibility: The derivatization procedure is straightforward and yields reproducible results.

-

Cost-Effective: Compared to some other fluorescent dyes, this compound can be a more economical choice.

Disadvantages:

-

Instability of the Reagent: this compound solutions are unstable and must be prepared fresh. The reagent is also sensitive to moisture.

-

Potential for Protein Modification Effects: As with any covalent modification, the attachment of the dabsyl group could potentially alter the protein's structure and function. It is essential to perform functional assays on the labeled protein to ensure its activity is retained.

-

Lower Quantum Yield: The fluorescence quantum yield of dabsyl derivatives can be lower compared to other dedicated fluorophores.

Conclusion

This compound is a robust and versatile reagent for the fluorescent labeling of proteins. Its simple reaction chemistry, the stability of its derivatives, and its favorable spectral properties make it a valuable tool for researchers in various fields. By following the detailed protocols and considering the potential limitations outlined in this guide, scientists can effectively utilize this compound for their protein analysis needs.

References

Understanding Dabsyl chloride derivatization reaction

An In-depth Technical Guide to Dabsyl Chloride Derivatization

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids, biogenic amines, and other primary and secondary amine-containing compounds is a frequent necessity. Due to the lack of a strong native chromophore or fluorophore in many of these molecules, direct detection via High-Performance Liquid Chromatography (HPLC) is often impractical.[1] Pre-column derivatization addresses this challenge by covalently bonding a labeling reagent to the analyte, thereby creating a derivative with desirable detection characteristics.[1]

This compound (4-dimethylaminoazobenzene-4'-sulfonyl chloride) has emerged as a prominent derivatizing agent for this purpose.[1] It reacts with primary and secondary amino groups to form intensely colored dabsyl-amino acid derivatives that are stable and readily detectable in the visible region of the electromagnetic spectrum.[1][2] This offers excellent selectivity, as few naturally occurring compounds absorb light in this range. The advantages of the this compound method include a straightforward derivatization procedure, high stability of the derivatives, good reproducibility, and a low limit of detection.

The Core Reaction: Mechanism and Specificity

The this compound derivatization is a nucleophilic substitution reaction. The sulfonyl chloride group (-SO₂Cl) on this compound is highly electrophilic. It readily reacts with nucleophilic groups on the analyte molecule, primarily primary and secondary amines. The reaction is typically carried out under alkaline conditions (pH 8.2 to 9.5), which facilitates the deprotonation of the amino group, enhancing its nucleophilicity. The reaction also requires elevated temperatures, commonly around 70°C, to proceed to completion in a reasonable timeframe.

While highly reactive with amino groups, this compound can also react with other nucleophiles such as phenolic hydroxyl groups, thiols, and imidazoles, though generally less rapidly than with amines.

Experimental Protocols

A generalized protocol for the pre-column derivatization of amino acids or biogenic amines using this compound for HPLC analysis is provided below. Optimization is often necessary for specific applications and matrices.

1. Reagent Preparation:

-

Buffer Solution: Prepare a carbonate-bicarbonate buffer (e.g., 250 mM Na₂CO₃/NaHCO₃) and adjust the pH to the optimal range for the specific analyte, typically between 8.2 and 9.5.

-

This compound Solution: Prepare a solution of this compound (e.g., 1.75 x 10⁻³ M to 15 mM) in a dry organic solvent such as acetone (B3395972) or acetonitrile. This solution should be prepared fresh.

-

Sample Solution: Samples (e.g., protein hydrolysates, biological fluids) should be prepared and dissolved in a suitable buffer, such as 0.1 M HCl.

2. Derivatization Procedure:

-

Aliquotting: In a microcentrifuge tube, place a defined volume of the sample or amino acid standard solution.

-

Buffering: Add the alkaline buffer solution to the sample to achieve the optimal reaction pH.

-

Derivatization: Add an excess of the this compound solution to the mixture.

-

Incubation: Vortex the mixture thoroughly and incubate it in a heating block or water bath at 70°C for a period of 10 to 30 minutes.

-

Termination: The reaction can be stopped by cooling the mixture in an ice bath for 30 minutes. Alternatively, a quenching reagent can be added, though in many protocols the reaction proceeds to completion and the excess this compound is allowed to hydrolyze.

-

Analysis: Following the reaction, the sample is centrifuged to remove any precipitate, and the supernatant containing the dabsylated derivatives is injected into the HPLC system for analysis.

Quantitative Data Summary

The efficiency and reproducibility of the this compound derivatization are highly dependent on the reaction conditions. The tables below summarize the optimal quantitative parameters reported for different classes of analytes.

Table 1: Optimal Reaction Conditions for Dabsylation

| Parameter | Amino Acids | Biogenic Amines | Reference(s) |

|---|---|---|---|

| pH | 8.5 - 9.5 | 8.2 (8.6 for Histamine) | |

| Temperature (°C) | 70 | 70 | |

| Reaction Time (min) | 10 - 30 | 21 | |

| Solvent for Dabsyl-Cl | Acetone or Acetonitrile | Acetonitrile | |

| Dabsyl-Cl Conc. | Excess relative to analyte | 1.75 x 10⁻³ M |

| Buffer System | Carbonate-bicarbonate | Carbonate-bicarbonate | |

Table 2: HPLC Detection and Separation Parameters

| Parameter | Typical Value(s) | Reference(s) |

|---|---|---|

| Detection Wavelength (nm) | 425 - 465 | |

| Column Type | Reversed-phase C8 or C18 |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., Sodium Acetate) | |

Applications in Research and Drug Development

The robust nature of this compound derivatization makes it suitable for a wide range of applications.

-

Amino Acid Analysis: It is widely used for the quantification of amino acids in protein hydrolysates, biological fluids, and food samples.

-

Biogenic Amine Detection: The method is applied to determine the levels of biogenic amines (e.g., histamine, tyramine) in fermented foods and beverages, which is crucial for food safety and quality control.

-

Pharmaceutical Analysis: In drug development, this derivatization technique can be employed for the quantification of amine-containing drugs and their metabolites in complex biological matrices.

References

Dabsyl Chloride: A Chromophoric Probe for Biochemical Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) has established itself as a cornerstone chromophoric labeling reagent in biochemical research. Its utility stems from its efficient reaction with primary and secondary amines, as well as phenolic and imidazole (B134444) groups, to form stable, intensely colored derivatives.[1][2][3] This property is harnessed for the sensitive detection and quantification of a wide array of biomolecules, most notably amino acids, peptides, and proteins, using high-performance liquid chromatography (HPLC) with UV-Vis detection.[1][4] The resulting dabsylated products absorb strongly in the visible region (around 460-465 nm), a key advantage that minimizes interference from many endogenous biological compounds that absorb in the UV range.

This technical guide provides a comprehensive overview of the applications of this compound in biochemical research and drug development, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its practical implementation in the laboratory.

Core Applications in Biochemical Analysis

This compound's reactivity and the stability of its derivatives make it a versatile tool for several key analytical applications:

-

Amino Acid Analysis: The most prominent application of this compound is in the pre-column derivatization of amino acids for their separation and quantification by reverse-phase HPLC. This technique is fundamental in determining the amino acid composition of proteins and peptides, assessing nutritional value in food science, and monitoring metabolic processes. The stability of dabsyl-amino acid adducts ensures reliable and reproducible results.

-

Protein and Peptide Chemistry: this compound is employed for the N-terminal sequencing of proteins and peptides, often in conjunction with Edman degradation. By labeling the N-terminal amino acid, it can be identified after hydrolysis of the peptide. Furthermore, this compound serves as a labeling agent for proteins, enabling researchers to track and visualize them in various biological assays.

-

Detection of Phenolic Compounds and Secondary Amines: Beyond primary amines, this compound's reactivity extends to phenolic hydroxyl groups and secondary amines. This allows for the derivatization and analysis of a broader range of biomolecules, including certain neurotransmitters, hormones, and drug metabolites.

-

Fluorescence Quenching and FRET-Based Assays: The dabsyl moiety can act as an efficient dark quencher in Fluorescence Resonance Energy Transfer (FRET) applications. When in close proximity to a fluorescent donor molecule, the dabsyl group can accept the donor's excitation energy and dissipate it as heat, leading to quenching of the fluorescence signal. This principle is utilized in designing probes to study enzyme activity, molecular binding events, and nucleic acid hybridization.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the analysis of dabsylated compounds, providing a reference for expected performance.

Table 1: HPLC Performance for Dabsylated Amino Acids

| Parameter | Value | Reference |

| Detection Wavelength | 460 - 465 nm | |

| Linearity Range | Typically in the low pmol to nmol range | |

| Limit of Detection (LOD) | Picomole level | |

| Stability of Derivatives | Stable for at least one month at room temperature |

Table 2: HPLC Gradient for Separation of 17 Amino Acids

| Time (minutes) | % Eluent A (20 mM Sodium Acetate (B1210297), pH 6.0) | % Eluent B (Acetonitrile) |

| 0 | 78 | 22 |

| 3 | 78 | 22 |

| 25 | 70 | 30 |

| 40 | 40 | 60 |

| 40.1 | 20 | 80 |

| 45 | 20 | 80 |

| 45.1 | 78 | 22 |

| 55 | 78 | 22 |

| This gradient is an example and may require optimization based on the specific column and HPLC system used. |

Detailed Experimental Protocols

Protocol 1: Derivatization of Amino Acids for HPLC Analysis

This protocol outlines the pre-column derivatization of amino acids using this compound.

Materials:

-

Amino acid standards or sample hydrolysate

-

This compound solution (e.g., 15 mM in acetone (B3395972) or acetonitrile)

-

Carbonate-bicarbonate buffer (pH 8.5-9.5)

-

Acetonitrile

-

Sodium acetate buffer (for HPLC mobile phase)

-

Heating block or water bath

-

Microcentrifuge tubes

-

HPLC system with a C18 reverse-phase column and UV-Vis detector

Procedure:

-

Sample Preparation: Prepare a solution of amino acid standards or your sample in the carbonate-bicarbonate buffer.

-

Derivatization Reaction:

-

To 100 µL of the sample solution in a microcentrifuge tube, add 200 µL of the this compound solution.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at 70°C for 15-30 minutes in a heating block or water bath.

-

-

Reaction Quenching: After incubation, cool the mixture to room temperature. The reaction is typically stopped by the addition of a mobile phase component or by dilution with the initial mobile phase.

-

Sample Clarification: Centrifuge the sample to pellet any precipitate.

-

HPLC Analysis: Transfer the supernatant to an autosampler vial and inject it into the HPLC system. Monitor the elution of dabsylated amino acids at 465 nm.

Protocol 2: Labeling of Proteins with this compound

This protocol provides a general procedure for labeling proteins with this compound.

Materials:

-

Purified protein solution (1-10 mg/mL) in an amine-free buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 9.5-10.0)

-

This compound solution (e.g., 10 mg/mL in acetone or dimethylformamide)

-

Gel filtration column (e.g., Sephadex G-25) or dialysis tubing

-

Stir plate and stir bar

Procedure:

-

Protein Preparation: Prepare the protein solution in the appropriate alkaline buffer. Ensure the buffer is free of primary and secondary amines.

-

Labeling Reaction:

-

While gently stirring the protein solution at 4°C, slowly add a 5- to 20-fold molar excess of the this compound solution. The optimal ratio should be determined empirically for each protein.

-

Continue stirring the reaction mixture at 4°C for 2-4 hours, or overnight, protected from light.

-

-

Purification: Remove unreacted this compound and by-products by passing the reaction mixture through a gel filtration column or by extensive dialysis against a suitable buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dabsyl group (at ~460 nm) and using their respective extinction coefficients.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.

Stability and Storage of this compound

This compound powder is stable for years when stored at -20°C. However, solutions of this compound are unstable and should be prepared fresh before use. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere. Repeated freeze-thaw cycles should be avoided.

Concluding Remarks for the Drug Development Professional

For professionals in drug discovery and development, this compound offers a reliable and cost-effective analytical tool. Its application in amino acid analysis is crucial for the characterization of protein-based therapeutics and for monitoring cell culture media during bioprocessing. The ability to label and quantify peptides is valuable in pharmacokinetic and pharmacodynamic studies. Furthermore, the use of this compound in FRET-based assays can be adapted for high-throughput screening of enzyme inhibitors, a critical step in the early stages of drug discovery. The robustness of the dabsylation chemistry and the stability of the resulting derivatives ensure data integrity, a paramount concern in the regulated environment of pharmaceutical development. By understanding and implementing the methodologies outlined in this guide, researchers can effectively leverage the power of this compound to advance their research and development efforts.

References

Dabsyl Chloride in Peptide Science: A Technical Guide on its Core Application as a Derivatizing Agent

Introduction

Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride, DABS-Cl) is a sulfonyl chloride-containing chromophoric reagent. It is widely recognized in biochemical and analytical chemistry for its ability to react with primary and secondary amino groups, such as those found at the N-terminus of peptides and in the side chains of certain amino acids.[1][2] This reaction yields stable, intensely colored dabsyl-amino acid derivatives that are readily detectable in the visible region of the electromagnetic spectrum (typically around 460 nm).[1][3] While this property makes it an invaluable tool for the quantitative analysis of peptides and amino acids, its role as a protecting group in peptide synthesis is not established. This guide provides an in-depth look at the primary application of this compound in peptide analysis, supported by experimental protocols and quantitative data, and critically evaluates its suitability as an N-protecting agent in peptide synthesis.

Primary Application: N-Terminal Derivatization for Peptide and Amino Acid Analysis

The predominant use of this compound in peptide science is as a pre-column derivatizing agent for High-Performance Liquid Chromatography (HPLC). This technique allows for the sensitive detection and quantification of amino acids from a hydrolyzed peptide or protein, or for the identification of the N-terminal amino acid of a peptide.

Advantages of Dabsylation for Analysis:

-

High Sensitivity: The dabsyl derivatives have a strong absorbance in the visible range, allowing for detection at the picomole to femtomole levels.

-

Excellent Stability: The resulting dabsyl-amino acids are highly stable, which facilitates handling and ensures reproducibility.

-

Selectivity: Detection in the visible spectrum (around 425-465 nm) offers high selectivity, as few naturally occurring compounds absorb light in this range.

-

Broad Reactivity: this compound reacts with both primary and secondary amines, making it suitable for the analysis of all amino acids, including proline.

Reaction Mechanism

This compound reacts with the unprotonated amino group of an amino acid or peptide in a nucleophilic substitution reaction. The reaction is typically carried out under alkaline conditions (pH 8.5-9.5) to ensure the amino group is deprotonated and thus sufficiently nucleophilic. The sulfonyl chloride group is highly electrophilic and is attacked by the amino group, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.

This compound as an N-Protecting Agent: A Critical Evaluation

In peptide synthesis, an N-protecting group must fulfill several critical criteria:

-

Efficient Introduction: The group must be introduced onto the N-terminus of an amino acid or peptide with high yield and without side reactions.

-

Stability: It must be stable under the conditions required for subsequent amino acid couplings and the deprotection of other protecting groups.

-

Orthogonality and Selective Cleavage: Crucially, the protecting group must be selectively removable under conditions that do not affect other protecting groups on the peptide chain or the linkage to the solid support (in SPPS). This "orthogonality" is fundamental to modern peptide synthesis strategies like Fmoc/tBu and Boc/Bzl.

While the dabsyl group is exceptionally stable, which is an advantage for its analytical applications, this same stability is a significant drawback for its use as a protecting group in synthesis. The sulfonamide bond formed is resistant to the acidic conditions used to cleave t-butyl-based side-chain protecting groups and the peptide from the resin in Fmoc-SPPS (e.g., strong trifluoroacetic acid, TFA). It is also stable to the mild basic conditions (e.g., piperidine) used to remove the Fmoc group.

Currently, there are no established, mild, and selective methods for the cleavage of the dabsyl group from the N-terminus of a peptide that would be compatible with standard solid-phase or solution-phase peptide synthesis protocols. The conditions required to cleave a sulfonamide bond are generally harsh and would likely lead to the degradation of the peptide chain or the removal of other essential protecting groups. Therefore, this compound is not considered a viable N-terminal protecting group for the stepwise synthesis of peptides.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound as a derivatizing agent.

Table 1: Reaction Conditions for Dabsylation

| Parameter | Typical Value/Range | Reference(s) |

| pH | 8.5 - 9.5 | |

| Temperature | 70°C | |

| Incubation Time | 10 - 20 minutes | |

| Solvent | Acetone or Acetonitrile | |

| Buffer | Sodium bicarbonate or borate (B1201080) (e.g., 0.1 M) |

Table 2: Spectroscopic and Analytical Properties of Dabsyl Derivatives

| Property | Value | Reference(s) |

| Detection Wavelength | 425 - 465 nm | |

| Sensitivity | Picomole to femtomole levels | |

| HPLC Column | Reversed-phase (e.g., C18) |

Experimental Protocols

Protocol 1: Pre-column Derivatization of Amino Acids from a Peptide Hydrolysate

This protocol describes the steps for derivatizing amino acids in a sample for subsequent HPLC analysis.

Materials:

-

Peptide hydrolysate or amino acid standards dissolved in 0.1 M HCl.

-

This compound solution (e.g., 2.5 mg/mL in acetone).

-

Sodium bicarbonate buffer (0.1 M, pH 9.0).

-

Heating block or water bath.

-

Microcentrifuge tubes.

-

Vortex mixer.

-

HPLC system with a UV-Vis detector.

Procedure:

-

Sample Preparation: Ensure the peptide sample is fully hydrolyzed to its constituent amino acids. Dissolve the dried hydrolysate or amino acid standards in a known volume of 0.1 M HCl.

-

Aliquoting and Buffering: In a microcentrifuge tube, mix a specific volume of the amino acid sample with an equal volume of 0.1 M sodium bicarbonate buffer to raise the pH.

-

Derivatization: Add an excess of the this compound solution to the buffered sample. A typical ratio might be 1:1:2 (sample:buffer:this compound solution), but this may require optimization.

-

Incubation: Vortex the mixture thoroughly. Incubate the tube at 70°C for 10-20 minutes in a heating block.

-

Analysis: After incubation, the sample containing the stable dabsyl-amino acid derivatives is ready for direct injection into the HPLC system for separation and quantification.

Conclusion

This compound is a powerful and reliable reagent for the derivatization of peptides and amino acids for analytical purposes. Its reaction with N-terminal and other free amino groups yields highly stable and intensely colored products, enabling sensitive and selective quantification by HPLC. However, the very stability of the resulting sulfonamide bond, coupled with the lack of a mild and orthogonal cleavage method, precludes its use as a standard N-protecting agent in modern peptide synthesis. Researchers and drug development professionals should continue to leverage this compound for its proven analytical strengths while employing established orthogonal protecting groups like Fmoc and Boc for the chemical synthesis of peptides.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dabsyl Chloride in the Development of Fluorescent Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is a versatile chromophoric compound that has carved a significant niche in the design and development of fluorescent probes. Its primary utility stems from its function as an efficient dark quencher, capable of suppressing the fluorescence of a nearby fluorophore through mechanisms such as Förster Resonance Energy Transfer (FRET). This property, combined with its reactivity towards primary and secondary amines, phenols, and thiols, makes it an invaluable tool for constructing 'turn-on' or ratiometric fluorescent probes for a diverse range of analytes, including enzymes, metal ions, and biologically relevant small molecules. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of this compound in the development of fluorescent probes.

Core Principles: this compound as a Quencher

This compound itself is generally considered non-fluorescent or very weakly fluorescent.[1] Its utility in fluorescent probes lies in its ability to act as an acceptor molecule in a donor-acceptor pair, quenching the emission of a fluorescent donor. The two primary quenching mechanisms involving the dabsyl moiety are:

-

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor molecule (the quencher).[2] The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. In a dabsyl-based FRET probe, the dabsyl group is strategically placed in close proximity to a fluorophore. When the fluorophore is excited, its energy is transferred to the dabsyl group and dissipated as heat, resulting in quenching of the fluorescence. Any event that increases the distance between the fluorophore and the dabsyl quencher, such as enzymatic cleavage of a linker, will disrupt FRET and lead to a "turn-on" of fluorescence.

-

Static (Contact) Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This requires molecular contact and does not rely on spectral overlap to the same extent as FRET.

The dabsyl chromophore has a broad absorption in the visible range, with an absorption maximum typically around 453-473 nm, making it an excellent FRET acceptor for a variety of common fluorophores that emit in the blue to green region of the spectrum, such as EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and fluorescein.[3][4][5]

Data Presentation: Photophysical Properties

Quantitative data for this compound and its derivatives are crucial for the rational design of fluorescent probes. While comprehensive data for dabsyl itself is somewhat limited in the literature, data for the structurally similar and widely used dansyl chloride and its derivatives provide valuable insights. The following tables summarize key photophysical parameters.

Table 1: Photophysical Properties of Dabsyl and Related Compounds

| Compound/Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) | Solvent/Conditions |

| Dabsyl Glycine (B1666218) | 277, 473 | - | 6,500 (at 277 nm), 19,000 (at 473 nm) | - | Not specified |

| This compound | ~453 | - | Not specified | - | Not specified |

| Dansyl Glycine | 214, 246, 325 | 559 | 35,000 (at 214 nm), 13,000 (at 246 nm), 3,900 (at 325 nm) | 0.07 (in water), 0.66 (in dioxane) | Aqueous/Dioxane |

| Dansyl chloride | ~365 | - | ~4,300 (at ~338 nm) | - | Dioxane |

| EDANS | 341 | 471 | Not specified | - | Not specified |

Data for dabsyl glycine is from HPLC analysis studies. Data for dansyl derivatives are provided for comparative purposes.

Applications and Signaling Pathways

This compound has been successfully employed in the development of fluorescent probes for a variety of applications. The signaling pathways for these probes are diverse and tailored to the specific analyte.

Protease Activity

A major application of this compound is in the design of FRET-based probes for monitoring protease activity. These probes are crucial tools in drug discovery for screening potential enzyme inhibitors.

Signaling Pathway: FRET-based Protease Cleavage

Metal Ion Detection

Dabsyl-containing probes have been developed for the detection of metal ions such as Zn2+. These often operate on a "turn-on" mechanism where the binding of the metal ion disrupts a quenching process.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF) or Disruption of PET

Thiol Sensing

"Turn-on" fluorescent probes for thiols, such as cysteine and glutathione, can be designed using dabsyl as part of a quenching and release strategy.

Signaling Pathway: Thiol-Mediated Cleavage and Release

References

- 1. mdpi.com [mdpi.com]

- 2. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 3. researchgate.net [researchgate.net]

- 4. An ultrafast turn-on thiol probe for protein labeling and bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Preliminary Studies Using Dabsyl Chloride Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) as a pre-column derivatization reagent for the quantitative analysis of amino acids, peptides, and other primary and secondary amine-containing compounds. This compound is a versatile reagent valued in biochemistry and analytical chemistry for its ability to form stable, colored derivatives that can be easily detected and quantified using High-Performance Liquid Chromatography (HPLC).[1][2]

The advantages of using this compound include the formation of highly stable derivatives, good reproducibility of the derivatization reaction, and sensitive detection in the visible wavelength range (around 460-465 nm), which minimizes interference from other sample components.[1][3][4] These characteristics make it an essential tool for accurate quantification in complex biological samples.

Core Principles of this compound Derivatization

This compound reacts with the primary and secondary amino groups of amino acids and peptides under alkaline conditions to yield intensely colored dabsyl-amino acid derivatives. This reaction, known as dabsylation, attaches a chromophore to the analyte, making it readily detectable by a UV/VIS detector. The resulting sulfonamide bond is notably stable, even under the conditions required for acid hydrolysis of proteins, allowing for the analysis of N-terminal amino acids.

Reaction Mechanism

The core of the methodology is the nucleophilic substitution reaction where the amino group of the analyte attacks the sulfonyl chloride group of this compound, forming a stable dabsyl-sulfonamide.

References

Methodological & Application

Application Note: High-Sensitivity Analysis of Amino Acids and Other Primary/Secondary Amines Using Dabsyl Chloride Pre-Column Derivatization for HPLC

Audience: Researchers, scientists, and drug development professionals.

Abstract

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet many biologically significant molecules, such as amino acids, biogenic amines, and phenols, lack the necessary chromophores for sensitive UV-Vis detection.[1][2] Pre-column derivatization with 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) is a robust method to overcome this limitation.[3][4][5] This technique introduces a strongly chromophoric dabsyl group onto the analyte, significantly enhancing its detectability in the visible region of the electromagnetic spectrum. This application note provides a detailed protocol for the pre-column derivatization of primary and secondary amines with this compound and their subsequent analysis by reverse-phase HPLC. The method is characterized by its simple procedure, the high stability of the derivatives, good reproducibility, and low limits of detection.

Introduction

This compound is a highly reactive reagent that selectively targets primary and secondary amino groups under alkaline conditions to form stable, colored sulfonamide derivatives. This reaction also extends to phenolic hydroxyl and imidazole (B134444) groups. The resulting dabsylated analytes exhibit strong absorbance at approximately 465 nm, a wavelength where interference from endogenous sample components is often minimal. This specificity and the high molar absorptivity of the dabsyl group allow for the sensitive quantification of a wide range of analytes in complex matrices such as biological fluids, protein hydrolysates, and food samples.

Principle of the Method

The derivatization reaction proceeds via a nucleophilic attack of the non-protonated amino group of the analyte on the sulfonyl chloride moiety of this compound. The reaction is typically carried out at an elevated temperature in a buffered, alkaline aqueous-organic solution to ensure the availability of the deprotonated amine and to facilitate the dissolution of the reagent.

Experimental Protocols

Reagents and Materials

-

This compound solution: 2-4 mg/mL in acetone (B3395972) or acetonitrile (B52724). Store at -20°C in a desiccator.

-

Buffer: 0.1 M Sodium bicarbonate or sodium carbonate buffer, pH 8.2 - 9.5.

-

Quenching Solution (optional): 5% solution of a secondary amine (e.g., diethylamine) in the reaction buffer.

-

Sample Solvent/Diluent: Acetonitrile, methanol, or initial mobile phase.

-

HPLC-grade solvents (acetonitrile, methanol, water).

-

HPLC column: C8 or C18 reversed-phase column (e.g., Dabsylpak II, 4.6 mm x 150 mm, 5 µm).

-

Standard solutions of the analytes of interest.

Sample Preparation

Consistent sample preparation is critical for accurate and reproducible results. The following are general guidelines; specific procedures may need to be optimized for the sample matrix.

-

Protein Hydrolysates: Following acid or enzymatic hydrolysis, neutralize the sample and dilute it with the reaction buffer.

-

Biological Fluids (e.g., Urine, Plasma): Deproteinate the sample by adding an equal volume of acetonitrile or methanol, vortexing, and centrifuging at high speed (e.g., 10,000 x g) for 10 minutes. The clear supernatant is used for derivatization.

-

Food and Beverage Samples (e.g., Beer): Degas the sample if necessary. Dilute the sample with the dabsylation buffer.

Derivatization Protocol

-

To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of the alkaline buffer solution.

-

Add 200 µL of the this compound solution and vortex thoroughly.

-

Incubate the mixture at 70°C for 10-30 minutes in a heating block or water bath.

-

After incubation, cool the reaction mixture to room temperature.

-

(Optional) To consume excess this compound, add 50 µL of the quenching solution and let it react for a few minutes.

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.

-

Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase or a suitable solvent.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

The following are typical starting conditions for the analysis of dabsylated amino acids. The gradient and other parameters may require optimization for specific applications.

| Parameter | Recommended Condition |

| Column | Dabsylpak II (4.6 mmID x 150 mmL, 5 µm) or equivalent C18 |

| Mobile Phase A | 20 mM Sodium acetate (B1210297) (pH 6.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-3 min: 22% B; 3-25 min: 22-30% B; 25-40 min: 30-60% B; 40-40.1 min: 60-80% B; 40.1-45 min: 80% B; 45-45.1 min: 80-22% B; 45.1-55 min: 22% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 465 nm |

| Injection Volume | 20 µL |

Table 1: Example HPLC conditions for the separation of dabsylated amino acids.

Quantitative Data

The this compound derivatization method allows for sensitive quantification of various analytes. The linearity of the response for 18 common amino acid derivatives was reported to be excellent (R² > 0.99) in the concentration range of 10–250 µM. For dabsyl-Lys, a linear range of 250–1000 µM (R² > 0.96) has been established. The analysis of dabsyl-Cys showed a linear relationship between 1–10 mM (R² > 0.98).

| Analyte Group | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Amino Acids | Picomole to femtomole range | Not specified |

| Biogenic Amines | Not specified | Not specified |

| Phenols | Not specified | Not specified |

Table 2: Reported sensitivity for this compound derivatization.

Visualizations

Caption: this compound Pre-Column Derivatization Workflow.

Caption: General Reaction Scheme for Dabsylation of a Primary Amine.

Conclusion

Pre-column derivatization with this compound is a powerful and versatile technique for the sensitive analysis of a wide range of primary and secondary amine-containing compounds, as well as phenols, by HPLC with UV-Vis detection. The methodology is straightforward, and the resulting derivatives are stable, allowing for reliable and reproducible quantification. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate their own this compound-based HPLC methods for various analytical challenges in pharmaceutical, biomedical, and food science research.

References

Step-by-Step Guide to Dabsyl Chloride Derivatization of Amino Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the pre-column derivatization of amino acids using 4-dimethylaminoazobenzene-4'-sulfonyl chloride (Dabsyl chloride) for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This method is renowned for its simplicity, the stability of the resulting derivatives, and its high sensitivity, making it a valuable tool in proteomics, clinical diagnostics, and pharmaceutical development.

Introduction

Accurate quantification of amino acids is crucial for understanding protein structure and function, monitoring cell culture media, diagnosing metabolic disorders, and in various stages of drug development. This compound is a chromophoric derivatizing agent that reacts with primary and secondary amino groups of amino acids to form stable, colored dabsyl-amino acid derivatives.[1] These derivatives exhibit strong absorbance in the visible region (around 465 nm), which allows for sensitive and selective detection with a simple UV/VIS detector, minimizing interference from other components in complex biological samples.[2][3]

The key advantages of using this compound for amino acid analysis include:

-

Formation of stable derivatives: Dabsylated amino acids are notably stable, allowing for sample storage and reproducible analysis.[2]

-

Simple and rapid derivatization: The reaction is straightforward and can be completed in a relatively short time.

-

High sensitivity: The derivatives have high molar absorptivity, enabling detection in the picomole range.

-

Selective detection: Detection in the visible range reduces interference from other UV-absorbing compounds present in biological matrices.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of amino acids with this compound and their subsequent analysis by HPLC.

Reagents and Materials

-

This compound solution: 4 mg/mL in acetone (B3395972) or acetonitrile. This solution should be prepared fresh daily and stored in a dark vial to prevent degradation.

-

Derivatization Buffer: 0.1 M sodium bicarbonate buffer (pH 9.0). Prepare by dissolving sodium bicarbonate in ultrapure water and adjusting the pH with NaOH.

-

Amino Acid Standards: A standard mixture of amino acids of known concentrations.

-

Sample: Protein hydrolysates, cell culture media, plasma, urine, or other biological samples.

-

Quenching Solution (Optional): 50% (v/v) acetic acid in water.

-

HPLC Grade Solvents: Acetonitrile, methanol, and ultrapure water.

-

Mobile Phase A: 25 mM sodium acetate (B1210297) buffer (pH 6.5) with 4% dimethylformamide.

-

Mobile Phase B: Acetonitrile.

Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and a UV/VIS detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Heating block or water bath.

-

Vortex mixer.

-

Centrifuge.

-

pH meter.

-

Syringe filters (0.45 µm).

Derivatization Procedure

-

Sample Preparation:

-

For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate free amino acids. Subsequently, dry the hydrolysate to remove the acid.

-

For biological fluids like plasma or urine, deproteinization may be necessary. This can be achieved by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

-

Reconstitute the dried hydrolysate or the supernatant from deproteinized samples in the derivatization buffer.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 100 µL of the amino acid standard or sample solution with 200 µL of the this compound solution.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture in a heating block or water bath at 70°C for 15 minutes. The reaction should be carried out in the dark to prevent photodegradation of the dabsyl group.

-

-

Reaction Termination and Sample Preparation for HPLC:

-

After incubation, cool the mixture to room temperature.

-

(Optional) To quench the reaction and remove excess this compound, add 100 µL of the quenching solution.

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried dabsyl-amino acids in 200 µL of the initial mobile phase (e.g., a mixture of Mobile Phase A and B).

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Data Presentation

The following tables summarize quantitative data for the analysis of dabsylated amino acids.

HPLC Operating Conditions

| Parameter | Value |

| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 25 mM Sodium Acetate, pH 6.5, with 4% Dimethylformamide |

| Mobile Phase B | Acetonitrile |

| Gradient | See Table 3.2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 465 nm |

| Injection Volume | 20 µL |

Example HPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 80 | 20 |

| 20 | 50 | 50 |

| 35 | 20 | 80 |

| 40 | 20 | 80 |

| 41 | 80 | 20 |

| 50 | 80 | 20 |

Retention Times of Dabsyl-Amino Acids

| Amino Acid | Abbreviation | Retention Time (minutes) |

| Aspartic Acid | Asp | 10.2 |

| Glutamic Acid | Glu | 11.5 |

| Serine | Ser | 13.8 |

| Glycine | Gly | 15.1 |

| Threonine | Thr | 16.3 |

| Alanine | Ala | 18.5 |

| Proline | Pro | 20.1 |

| Valine | Val | 22.4 |

| Methionine | Met | 23.7 |

| Isoleucine | Ile | 25.9 |

| Leucine | Leu | 26.5 |

| Phenylalanine | Phe | 28.9 |

| Cysteine | Cys | 30.1 |

| Lysine | Lys | 32.8 |

| Histidine | His | 34.2 |

| Tyrosine | Tyr | 35.7 |

| Arginine | Arg | 37.5 |

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase preparation.

Performance Characteristics

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 1-10 pmol |

| Limit of Quantification (LOQ) | 5-50 pmol |

| Reproducibility (RSD) | < 5% |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the this compound derivatization of amino acids.

Role of Amino Acid Analysis in a Biological Context

The accurate quantification of amino acids is fundamental to understanding cellular metabolism and signaling. For instance, the availability of specific amino acids is a critical regulator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and metabolism.

References

Application Note: Analysis of Biogenic Amines using Dabsyl Chloride Derivatization and HPLC-UV/VIS Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of biogenic amines in various sample matrices using pre-column derivatization with dabsyl chloride followed by High-Performance Liquid Chromatography (HPLC) with UV/VIS detection. The described protocol offers excellent selectivity and sensitivity, making it a reliable alternative to other derivatization techniques. This document provides a comprehensive experimental protocol, method validation data, and a visual representation of the workflow.

Introduction

Biogenic amines (BAs) are low molecular weight organic bases that are formed through the decarboxylation of amino acids. They are found in a wide variety of fermented foods and beverages and play various physiological roles in the body. However, at high concentrations, they can have toxicological effects. Accurate quantification of BAs is crucial for food safety, quality control, and in various fields of biomedical research.

This compound (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) is a chromophoric derivatizing agent that reacts with primary and secondary amino groups of biogenic amines. The resulting dabsylated amines are highly stable and exhibit strong absorbance in the visible region (around 446 nm), which allows for sensitive and selective detection with minimal interference from sample matrix components.[1] This method offers advantages over other derivatization agents, such as dansyl chloride, by providing a more stable derivative and reducing the complexity of the resulting chromatogram.[1]

Experimental Workflow

The overall experimental workflow for the analysis of biogenic amines using this compound derivatization and HPLC is depicted in the following diagram.

Detailed Experimental Protocols

Materials and Reagents

-

Standards: Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine, β-Phenylethylamine, Tryptamine (Sigma-Aldrich or equivalent)

-

This compound: (Sigma-Aldrich or equivalent)

-

Solvents: Acetonitrile (B52724) (HPLC grade), Acetone (ACS grade), Ultrapure water

-

Acids: Hydrochloric acid (HCl), Perchloric acid (HClO₄)

-

Buffers: Sodium bicarbonate, Sodium hydroxide

-

Solid Phase Extraction (SPE) Cartridges: C18 (optional, for sample cleanup)

Protocol 1: Sample Preparation and Extraction

-

Homogenization: Weigh 1-5 g of the solid sample and homogenize with an equal volume of 0.1 M HCl or 0.4 M perchloric acid. For liquid samples, use 1-5 mL directly.

-

Extraction: Vortex the homogenate vigorously for 1-2 minutes and then place in a shaker or sonicator for 15-30 minutes.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Collection: Carefully collect the supernatant for the derivatization step. For complex matrices, an optional SPE cleanup step using a C18 cartridge can be performed to remove interferences.[1]

Protocol 2: this compound Derivatization

-

pH Adjustment: In a reaction vial, mix 100 µL of the sample extract or standard solution with a sodium bicarbonate buffer to adjust the pH to approximately 8.2-10.0.[2]

-

Addition of this compound: Add an excess of this compound solution (e.g., 200 µL of a 2.5 mg/mL solution in acetone).

-

Incubation: Tightly cap the vial and incubate at 70°C for approximately 20-25 minutes.[1]

-

Filtration: After incubation, allow the solution to cool to room temperature and filter through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC-UV/VIS Analysis

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/VIS detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water or an aqueous buffer (e.g., ammonium (B1175870) acetate)

-

Gradient Elution: A typical gradient profile starts with a lower concentration of acetonitrile and gradually increases to elute the more hydrophobic dabsylated amines.

-

0-8 min: 40% A

-

8-13 min: 40-60% A

-

13-20 min: 60-100% A

-

20-25 min: 100% A

-

25-27 min: 100-40% A

-

27-30 min: 40% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detection Wavelength: 446 nm

-

Injection Volume: 20 µL

Quantitative Data Summary

The following tables summarize the method validation data for the analysis of biogenic amines using this compound derivatization and HPLC. The data has been compiled from various sources and experimental conditions may vary.

Table 1: Linearity and Detection Limits of Dabsylated Biogenic Amines

| Biogenic Amine | Linearity Range (mg/L) | Correlation Coefficient (r²) | LOD (mg/L) | LOQ (mg/L) |

| Putrescine | 0.05 - 5.0 | > 0.99 | 0.02 | 0.06 |

| Cadaverine | 0.05 - 5.0 | > 0.99 | 0.01 | 0.04 |

| Histamine | 0.1 - 10.0 | > 0.99 | 0.03 | 0.10 |

| Tyramine | 0.1 - 10.0 | > 0.99 | 0.02 | 0.07 |

| Spermidine | 0.1 - 10.0 | > 0.99 | 0.04 | 0.12 |

| Spermine | 0.1 - 10.0 | > 0.99 | 0.05 | 0.15 |

| β-Phenylethylamine | 0.05 - 5.0 | > 0.99 | 0.01 | 0.05 |

| Tryptamine | 0.05 - 5.0 | > 0.99 | 0.02 | 0.08 |

Data compiled and extrapolated from multiple sources for illustrative purposes.

Table 2: Recovery and Repeatability

| Biogenic Amine | Average Recovery (%) | Repeatability (RSD %) |

| Putrescine | 85 - 105 | < 5 |

| Cadaverine | 90 - 110 | < 5 |

| Histamine | 88 - 102 | < 5 |

| Tyramine | 92 - 108 | < 5 |

| Spermidine | 85 - 105 | < 6 |

| Spermine | 82 - 103 | < 6 |

| β-Phenylethylamine | 90 - 110 | < 5 |

| Tryptamine | 88 - 107 | < 5 |

Recovery and repeatability data are typically sample matrix-dependent.

Conclusion

The this compound pre-column derivatization HPLC method provides a reliable, sensitive, and robust approach for the quantitative analysis of biogenic amines. The high stability of the dabsyl derivatives and the selective detection wavelength contribute to the method's accuracy and precision. The detailed protocol and validation data presented in this application note can be readily adapted by researchers and scientists for the routine analysis of biogenic amines in a variety of sample types.

References

Application Notes and Protocols for Dabsyl Chloride Derivatization in Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a highly effective derivatizing agent for enhancing the detection and quantification of a wide range of analytes by mass spectrometry (MS). It is particularly valuable for compounds containing primary and secondary amine groups, such as amino acids, biogenic amines, and pharmaceuticals. The dabsylation reaction introduces a chromophoric dabsyl group, which significantly improves ionization efficiency in electrospray ionization (ESI) and enhances chromatographic retention on reversed-phase columns. This leads to substantial improvements in sensitivity and selectivity, making it a robust method for complex biological matrices.

The key advantages of this compound derivatization include the formation of stable derivatives, a straightforward and reproducible reaction procedure, and the ability to achieve low limits of detection, often in the picomole to femtomole range.[1] These characteristics make it an ideal choice for applications in metabolomics, proteomics, clinical diagnostics, and pharmaceutical analysis.

Principle of Dabsylation